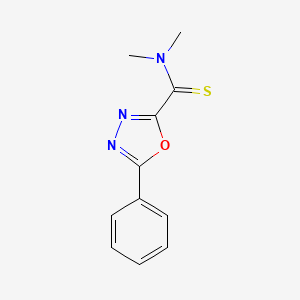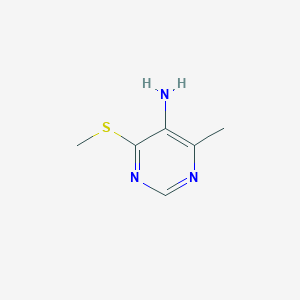![molecular formula C15H11IN2OS B12912192 1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one CAS No. 827044-45-1](/img/structure/B12912192.png)
1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone is a complex organic compound that features a unique combination of an indole and a pyridine ring, connected via a thioether linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 5-iodopyridine-2-thiol, which is then coupled with an indole derivative under specific reaction conditions. The coupling reaction often employs palladium-catalyzed cross-coupling techniques, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole moiety may interact with various enzymes and receptors, while the pyridine ring could play a role in modulating the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
5-Iodopyridin-2-yl)thiourea: Shares the pyridine-thioether linkage but lacks the indole moiety.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar pyridine structure but different core scaffold.
Uniqueness
1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone is unique due to its combination of an indole and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
827044-45-1 |
|---|---|
Molecular Formula |
C15H11IN2OS |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
1-[4-(5-iodopyridin-2-yl)sulfanyl-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C15H11IN2OS/c1-9(19)11-8-17-12-3-2-4-13(15(11)12)20-14-6-5-10(16)7-18-14/h2-8,17H,1H3 |
InChI Key |
WVQYSAHSVGRFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C(=CC=C2)SC3=NC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




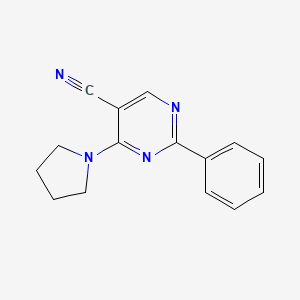

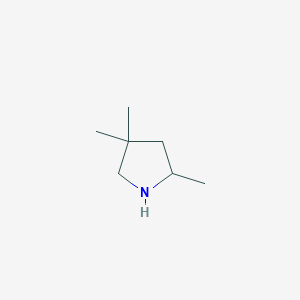
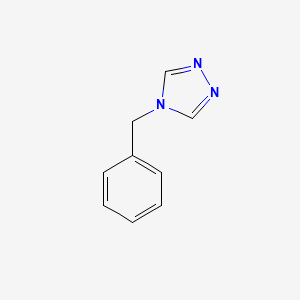
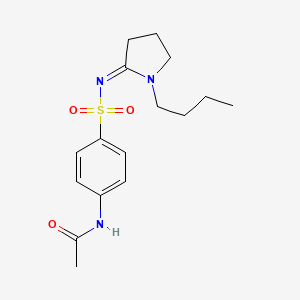
![N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B12912142.png)
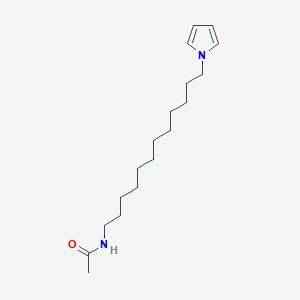
![Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12912171.png)
![(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol](/img/structure/B12912172.png)
